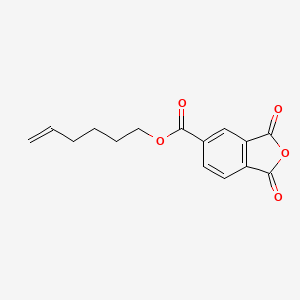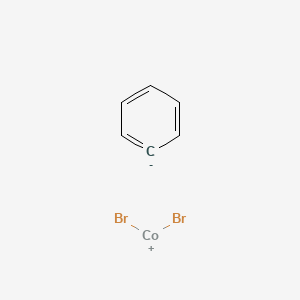
Dibromocobalt(1+) benzenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromocobalt(1+) benzenide is a coordination compound that features a cobalt ion coordinated to a benzene ring with two bromine atoms
Méthodes De Préparation
The synthesis of Dibromocobalt(1+) benzenide typically involves the reaction of cobalt salts with brominated benzene derivatives under specific conditions. One common method involves the use of cobalt(II) bromide and bromobenzene in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions using similar principles but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Dibromocobalt(1+) benzenide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form lower oxidation state cobalt species.
Substitution: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dibromocobalt(1+) benzenide has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the synthesis of advanced materials and as a precursor for other cobalt-containing compounds.
Mécanisme D'action
The mechanism of action of Dibromocobalt(1+) benzenide involves its interaction with molecular targets through coordination chemistry. The cobalt ion can form complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include electron transfer processes and coordination to specific sites on target molecules.
Comparaison Avec Des Composés Similaires
Dibromocobalt(1+) benzenide can be compared with other similar compounds, such as:
Dichlorocobalt(1+) benzenide: Similar structure but with chlorine atoms instead of bromine.
Diiodocobalt(1+) benzenide: Similar structure but with iodine atoms instead of bromine.
Cobalt(1+) benzenide: Lacks halogen atoms, providing a basis for comparison of the effects of halogenation. The uniqueness of this compound lies in its specific reactivity and properties conferred by the bromine atoms, which can influence its behavior in chemical reactions and applications.
Propriétés
Numéro CAS |
663156-59-0 |
|---|---|
Formule moléculaire |
C6H5Br2Co |
Poids moléculaire |
295.84 g/mol |
Nom IUPAC |
benzene;dibromocobalt(1+) |
InChI |
InChI=1S/C6H5.2BrH.Co/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q-1;;;+3/p-2 |
Clé InChI |
HRUKEDJUCVSMSM-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=[C-]C=C1.[Co+](Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-](/img/structure/B12541556.png)

![N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B12541576.png)
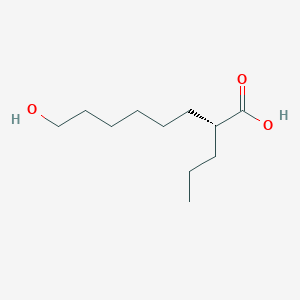

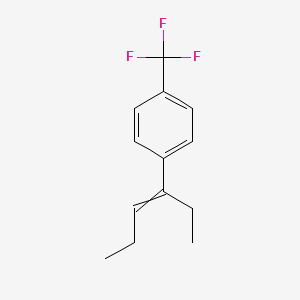
![Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]-](/img/structure/B12541587.png)
![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
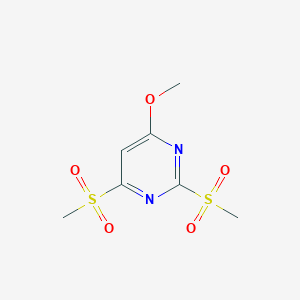
![6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile](/img/structure/B12541611.png)
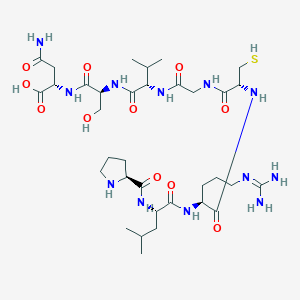
![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
